Sulfanilanilide, 4'-(9-acridinylamino)-
Description
Historical Context and Discovery in Research
The development of amsacrine (B1665488) emerged from a concerted effort in the late 1960s and early 1970s to design DNA-intercalating compounds as potential anticancer agents. encyclopedia.pubnih.gov At the Auckland Cancer Society Research Centre in New Zealand, a multidisciplinary team led by Professor Bruce Cain synthesized a large series of 9-anilinoacridine (B1211779) derivatives with the hypothesis that such molecules could insert between the base pairs of DNA, thereby disrupting its normal function and inhibiting cancer cell proliferation. encyclopedia.pubnih.gov
From this extensive synthetic program, amsacrine (also referred to as m-AMSA) was identified as a particularly promising compound due to its significant activity against the L1210 murine leukemia model. encyclopedia.pub This preclinical success led to its selection for further development by the U.S. National Cancer Institute (NCI), and it entered clinical trials in 1978. nih.govnih.govproquest.com These trials demonstrated its activity against acute lymphoblastic leukemia. nih.govproquest.com
A pivotal breakthrough in understanding amsacrine's mechanism of action came in 1984, when research identified the nuclear enzyme DNA topoisomerase II as its primary molecular target. nih.govproquest.com It was the first compound demonstrated to function as a "topoisomerase II poison," a discovery that illuminated a new paradigm for anticancer drug action. acs.org This finding established that amsacrine's cytotoxicity was not merely due to its DNA binding but to its ability to trap the topoisomerase II enzyme in a covalent complex with DNA, leading to lethal double-strand breaks. nih.govnih.gov
Structural Features and Chemical Modalities Pertinent to Biological Activity
The biological activity of amsacrine is intrinsically linked to its unique chemical architecture, which consists of two principal moieties: a planar, tricyclic acridine (B1665455) chromophore and a substituted anilino side chain. acs.org This dual structure is fundamental to its mechanism of action, involving both DNA intercalation and specific interactions with the topoisomerase II enzyme. nih.govaacrjournals.org
The planar acridine ring system is the DNA-intercalating portion of the molecule. wikipedia.org It inserts itself between adjacent base pairs of the DNA double helix, causing a distortion of the helical structure. wikipedia.org This physical disruption interferes with essential cellular processes such as DNA replication and transcription. wikipedia.org However, research has conclusively shown that DNA intercalation, while necessary, is not sufficient for the compound's full biological effect. aacrjournals.orgwikipedia.org
The key to amsacrine's specific activity as a topoisomerase II poison lies in the 4'-(methylsulfonylamino)anisidide side chain (the anilino headgroup). acs.org Structure-activity relationship (SAR) studies have been crucial in dissecting the role of this part of the molecule. These studies revealed that the precise positioning of substituents on the anilino ring is critical. For instance, the methoxy (B1213986) group at the 3'-(meta) position is vital for high activity. Its isomer, o-AMSA, where the methoxy group is shifted to the 2'-(ortho) position, is a much weaker topoisomerase II poison despite being a stronger DNA intercalator. acs.orgwikipedia.org This suggests that the anilino side chain engages in specific, conformationally sensitive interactions with the topoisomerase II enzyme within the ternary drug-DNA-enzyme complex. acs.org The methanesulfonamide (B31651) group is also believed to promote, though not be essential for, this critical drug-enzyme interaction. aacrjournals.org In essence, the acridine moiety acts as an anchor, increasing the local concentration of the drug at the DNA, while the anilino side chain is responsible for the specific poisoning of the topoisomerase II enzyme. acs.orgaacrjournals.org
| Property | Value |
|---|---|
| Chemical Formula | C21H19N3O3S wikipedia.org |
| Molar Mass | 393.46 g·mol−1 wikipedia.org |
| Synonyms | m-AMSA, Acridinyl anisidide wikipedia.org |
| Classification | 9-Anilinoacridine researchgate.net |
| Structural Moiety | Function | Reference |
|---|---|---|
| Acridine Ring | DNA Intercalation; Anchors the molecule to DNA | aacrjournals.orgwikipedia.org |
| Anilino Side Chain | Specific interaction with Topoisomerase II, leading to enzyme "poisoning" | acs.orgaacrjournals.org |
| 3'-Methoxy Group | Crucial for optimal orientation and interaction with the enzyme; its position dictates activity | acs.orgwikipedia.org |
| 4'-Methanesulfonamide Group | Promotes drug-enzyme interaction | aacrjournals.org |
Overview of Amsacrine's Significance as a Research Probe and Lead Compound in Molecular Studies
Amsacrine's historical and scientific importance extends far beyond its clinical application. It has been an invaluable molecular probe for investigating the fundamental biology of DNA topoisomerases. acs.org As the first clinically used drug identified as a topoisomerase II poison, it became the archetypal tool for studying the enzyme's function, its role in the cell cycle, and the consequences of its inhibition. nih.gov The ability of amsacrine to stabilize the "cleavable complex" has allowed researchers to study the specifics of DNA cleavage and re-ligation, processes that are vital for DNA replication, transcription, and chromosome segregation. nih.gov
Furthermore, amsacrine has served as a critical lead compound in medicinal chemistry for the development of next-generation topoisomerase II inhibitors. encyclopedia.pub While amsacrine's clinical utility was largely confined to hematological malignancies, extensive research programs were initiated to create analogues with a broader spectrum of activity, particularly against solid tumors. nih.govproquest.com This research led to the synthesis of numerous derivatives, including asulacrine (B1206946) and N-[2-(dimethylamino)-ethyl]-acridine-4-carboxamide (DACA). encyclopedia.pubnih.gov The study of these analogues revealed different balances of activity; for instance, DACA and its derivatives were found to act more as catalytic inhibitors of topoisomerase II, preventing the enzyme from completing its cycle, rather than as poisons that trap the cleavable complex. nih.govnih.gov This distinction between poisoning and catalytic inhibition, elucidated through studies of amsacrine and its progeny, has been fundamental to the nuanced design of modern anticancer agents targeting this enzyme class. nih.gov
Structure
3D Structure
Properties
CAS No. |
57164-91-7 |
|---|---|
Molecular Formula |
C25H20N4O2S |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[4-(acridin-9-ylamino)phenyl]-4-aminobenzenesulfonamide |
InChI |
InChI=1S/C25H20N4O2S/c26-17-9-15-20(16-10-17)32(30,31)29-19-13-11-18(12-14-19)27-25-21-5-1-3-7-23(21)28-24-8-4-2-6-22(24)25/h1-16,29H,26H2,(H,27,28) |
InChI Key |
VJNNPHQBMGZVQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Amsacrine Analogues
Established Synthetic Pathways for Amsacrine (B1665488) and Related Acridinylaminophenyl Derivatives
The traditional synthesis of amsacrine and its analogues, including Sulfanilanilide, 4'-(9-acridinylamino)-, is a multi-step process that hinges on the separate construction of the acridine (B1665455) core and the anilino side chain, followed by their condensation.
The foundational step is the synthesis of a reactive 9-substituted acridine nucleus. A common classical route involves the Bernthsen acridine synthesis, which consists of the acid-catalyzed condensation of a diphenylamine (B1679370) with a carboxylic acid. However, a more prevalent pathway for amsacrine-type structures begins with the reaction of aniline (B41778) and o-chlorobenzoic acid. This is followed by a cyclization and dehydration reaction to form 9-hydroxyacridine. youtube.com The hydroxyl group is then replaced with a more reactive leaving group, typically chlorine, by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield 9-chloroacridine. youtube.com This intermediate is the key electrophilic component for the final condensation step.
Concurrently, the requisite anilino side chain is prepared. For amsacrine, this is 4-amino-3-methoxymethanesulfonanilide. For the target compound, Sulfanilanilide, 4'-(9-acridinylamino)-, the side chain is N-(4-aminophenyl)-4-aminobenzenesulfonamide. The synthesis of such sulfonamides typically involves the reaction of an appropriate aniline with a sulfonyl chloride.
The final and crucial step is the coupling of the two fragments. This is achieved through a nucleophilic aromatic substitution reaction where the amino group of the anilino side chain displaces the chlorine atom at the 9-position of the acridine ring, forming the C-N bond that links the two main components of the final molecule. youtube.com
| Step | Reaction Type | Key Reactants | Key Product |
| 1 | Acridine Core Formation | Aniline, o-Chlorobenzoic Acid | 9-Hydroxyacridine |
| 2 | Acridine Activation | 9-Hydroxyacridine, POCl₃ | 9-Chloroacridine |
| 3 | Side Chain Formation | 4-Nitroaniline, 4-Acetamidobenzenesulfonyl chloride | N-(4-nitrophenyl)-4-acetamidobenzenesulfonamide (example precursor) |
| 4 | Final Condensation | 9-Chloroacridine, Anilino-sulfonamide side chain | 4'-(9-acridinylamino)-sulfanilanilide derivative |
Exploration of Advanced and Eco-Friendly Synthetic Approaches for Sulfonamide and Acridine Scaffolds
In line with the principles of green chemistry, significant efforts have been made to develop more sustainable and efficient methods for synthesizing the core scaffolds of acridine and sulfonamide.
Acridine Scaffolds: Modern approaches to acridine synthesis aim to reduce harsh conditions, improve yields, and minimize waste. bch.ro Microwave-assisted organic synthesis has emerged as a powerful tool, providing rapid heating that dramatically reduces reaction times and often improves product yields. researchgate.netrsc.org Eco-friendly methodologies include condensation reactions in heterogeneous media using Lewis acid catalysts like zinc chloride, paired with a water scavenger to drive the reaction to completion. bch.roresearchgate.net These methods can reduce energy consumption and simplify product separation. bch.ro Furthermore, novel catalytic systems, such as a Co/C catalyst derived from rice husks, have been employed for one-pot, multi-component syntheses of acridine derivatives in environmentally benign solvents like water. rsc.org Other green strategies involve the use of sonochemistry and ion induction to facilitate the rapid and mild preparation of acridine-functionalized polymers. nih.gov
Sulfonamide Scaffolds: Traditional sulfonamide synthesis often requires harsh reagents and organic solvents. Advanced, eco-friendly alternatives now exist that offer significant advantages. Solvent-free mechanochemical approaches, using ball milling, provide a one-pot, double-step procedure for sulfonamide synthesis from disulfides mediated by solid reagents. rsc.orgrsc.org This method avoids bulk solvents and simplifies purification. rsc.orgrsc.org The use of water as a green solvent is another prominent strategy, where sulfonamides can be synthesized from sulfonyl chlorides and amines at room temperature, often using a simple base like sodium carbonate as an acid scavenger. sci-hub.sescilit.com These aqueous methods allow for easy isolation of the product, often by simple filtration. sci-hub.se
| Scaffold | Traditional Method Drawbacks | Advanced/Eco-Friendly Approach | Advantages |
| Acridine | High temperatures, strong acids, low yields, long reaction times. bch.ro | Microwave-assisted synthesis, Lewis acid catalysis in heterogeneous media. bch.rorsc.org | Reduced reaction time, lower energy use, higher yields, easier separation. bch.rorsc.org |
| Sulfonamide | Use of harsh reagents, organic solvents, potential for waste generation. | Mechanosynthesis (ball milling), reactions in water. rsc.orgsci-hub.se | Solvent-free or green solvent, mild conditions, simplified workup, cost-effective. rsc.orgrsc.orgsci-hub.se |
Strategies for Rational Design and Synthesis of Amsacrine Analogues and Bioisosteres for Mechanistic Probing
The rational design of amsacrine analogues is a targeted strategy aimed at elucidating structure-activity relationships (SAR), overcoming drug resistance, and improving therapeutic profiles. The biological activity of amsacrine is thought to depend on two key structural features: the acridine chromophore, which intercalates into DNA, and the anilino side chain, which makes additional binding contact in the minor groove of the DNA double helix and interacts with the topoisomerase II enzyme. scilit.com
Rational Design and Synthesis for Mechanistic Probing: Synthetic modifications are systematically introduced to probe the function of each part of the molecule. For instance, analogues with modified anilino side chains, such as 1'-benzenesulfonamide derivatives, have been synthesized to investigate their activity against amsacrine-resistant cell lines. nih.gov Such studies help to determine how alterations in the side chain's electronic or steric properties affect the drug's interaction with variant forms of topoisomerase II. nih.gov These rationally designed molecules serve as chemical probes to explore the mechanisms of drug action and resistance.
| Compound | Core Moiety | Side Chain Moiety | Design Strategy |
| Amsacrine | Acridine | 4-amino-3-methoxymethanesulfonanilide | Parent compound |
| Sulfanilanilide, 4'-(9-acridinylamino)- | Acridine | N-(4-aminophenyl)-4-aminobenzenesulfonamide | Bioisosteric replacement on the side chain |
| Pyranoquinoline Analogue | 2-oxo-2H-pyrano[2,3-b]quinoline | N-phenyl-methanesulfonamide derivative | Bioisosteric replacement of the core moiety to probe the role of the acridine system. nih.gov |
| Benzenesulfonamide Analogue | Acridine | 1'-benzenesulfonamide derivative | Side chain modification to probe interactions with topoisomerase II. nih.gov |
Mechanistic Elucidation of Amsacrine S Molecular and Cellular Interactions
Molecular Interactions with DNA and Nucleic Acid Systems
Amsacrine's biological effects are initiated through its direct and indirect interactions with cellular DNA. These interactions range from insertion between base pairs to the induction of profound topological changes and interference with enzymatic processes that utilize DNA as a template.
DNA Intercalation Mechanisms and Binding Characteristics in Vitro
Amsacrine (B1665488) is comprised of a planar tricyclic acridine (B1665455) ring system and a methanesulfonanilide side chain. nih.gov The planar acridine moiety facilitates the drug's insertion between the base pairs of the DNA double helix, a process known as intercalation. patsnap.comselleckchem.com This binding mode is a primary feature of its interaction with nucleic acids. nih.gov Studies have shown that this intercalation induces local conformational changes in the DNA, which may involve bending or kinking of the helix at the insertion site. plos.org
However, research indicates that amsacrine is not a simple intercalator; a mixed binding model involving both intercalation and minor groove interaction has been proposed. plos.org This binding is sensitive to the base composition and the specific geometry and hydration patterns of the DNA minor groove, with a preference for sites containing A/T base pairs. plos.org
While DNA binding is a prerequisite for its activity, the strength of intercalation does not solely determine its biological potency. nih.govacs.org This is clearly demonstrated by comparing amsacrine (m-AMSA) with its isomer, o-AMSA. Although o-AMSA is a stronger intercalating agent, it exhibits significantly less activity as a topoisomerase II poison. nih.govresearchgate.net This suggests that while intercalation is necessary, its primary role is to increase the local concentration of the drug on the DNA, thereby enhancing the affinity of amsacrine for the topoisomerase II-DNA complex. nih.govacs.orgnih.gov The specificity and high potency of amsacrine are largely attributed to the interactions of its anilino side chain. nih.govacs.orgnih.gov
| Compound | Methoxy (B1213986) Group Position | Relative DNA Intercalation Strength | Topoisomerase II Poisoning Activity |
|---|---|---|---|
| Amsacrine (m-AMSA) | 3' (meta) | Standard | High |
| o-AMSA | 2' (ortho) | Higher than m-AMSA | Very Low / Inactive |
Induction of DNA Strand Breaks and Perturbations of DNA Topology
A primary consequence of amsacrine's interaction with the cellular machinery is the induction of DNA strand breaks. These are not direct chemical breaks caused by the drug itself, but rather the result of its effect on topoisomerase II. patsnap.com By stabilizing the enzyme-DNA "cleavable complex," amsacrine leads to an accumulation of protein-associated double-strand breaks in the DNA. nih.govpatsnap.com These transient breaks, which are a normal part of the topoisomerase II catalytic cycle, are prevented from being resealed, leading to genomic fragmentation. patsnap.com The formation of these stabilized cleavable complexes perturbs the normal topology of DNA and interferes with essential processes like DNA replication. The accumulation of these DNA double-strand breaks is a critical damage signal that can ultimately trigger programmed cell death, or apoptosis. patsnap.com
Effects on Nucleic Acid Polymerase Activities (e.g., Reverse Transcriptase, RNA Polymerase)
The intercalation of amsacrine into the DNA double helix distorts the structure of the nucleic acid template. patsnap.com This structural distortion can interfere with the function of enzymes that rely on the standard B-form DNA conformation, such as DNA and RNA polymerases. patsnap.com By altering the DNA topology, amsacrine can impede the progression of these polymerases along the DNA strand, thereby disrupting essential biological processes like DNA replication and gene transcription. patsnap.comnih.gov While amsacrine's primary cytotoxic mechanism is linked to topoisomerase II, this interference with polymerase activity represents another facet of its interaction with nucleic acid systems.
Inhibition and Modulation of DNA Topoisomerase II Activity
The defining characteristic of amsacrine's mechanism of action is its role as a potent poison of DNA topoisomerase II, an essential enzyme that manages DNA topology during replication, transcription, and chromosome segregation.
Characterization of Amsacrine as a DNA Topoisomerase II Poison
Amsacrine holds a significant place in pharmacology as the first drug to be definitively identified as a topoisomerase II poison. nih.govacs.orgnih.gov Unlike inhibitors that block the catalytic activity of an enzyme, a "poison" traps the enzyme in a covalent complex with its DNA substrate. nih.govoup.com Amsacrine kills cells by acting as a topoisomerase II poison, increasing the cellular levels of these covalent enzyme-cleaved DNA complexes. nih.gov It demonstrates similar activity in vitro against the two human isoforms of the enzyme, topoisomerase IIα and topoisomerase IIβ. nih.gov The molecule's structure is critical to this function; both the DNA-intercalating acridine ring and the anilino side chain are required for its high potency. nih.gov While the acridine moiety anchors the drug to the DNA, the side chain is believed to interact directly with the topoisomerase II enzyme, embodying much of the drug's activity and specificity. nih.govnih.govnih.gov
Mechanisms of Topoisomerase II-DNA Cleavable Complex Stabilization
The catalytic cycle of topoisomerase II involves creating a transient double-strand break in one DNA segment to allow another to pass through, followed by the resealing (ligation) of the break. oup.com Amsacrine exerts its effect by inhibiting the religation step of this process. nih.govpatsnap.com
The stabilization of the topoisomerase II-DNA cleavable complex occurs through a series of molecular interactions:
Intercalation: The acridine ring of amsacrine intercalates into the DNA at or near the site of enzyme-mediated cleavage. oup.com This positions the rest of the molecule for interaction with the enzyme.
Enzyme Interaction: The anilino side chain of amsacrine forms interactions with amino acid residues within the topoisomerase II protein, near the active site. oup.comnih.gov
Complex Trapping: This ternary complex of drug, DNA, and enzyme is stabilized, physically preventing the enzyme from completing its catalytic cycle and religating the cleaved DNA backbone. patsnap.comnih.gov
This trapping of the enzyme on the DNA in a covalent intermediate state leads to the accumulation of persistent double-strand breaks, which are highly cytotoxic and trigger downstream cell death pathways. nih.govpatsnap.com
Biochemical and Enzymatic Assays for Topoisomerase II Inhibition
Amsacrine is firmly established as a topoisomerase II poison, an agent that converts this essential enzyme into a cellular toxin. nih.gov Its mechanism does not involve the inhibition of the enzyme's catalytic activity per se, but rather the stabilization of a key intermediate in the topoisomerase II reaction cycle. patsnap.com Topoisomerase II functions by creating transient double-strand breaks in DNA to allow for the passage of another DNA strand, thereby resolving topological problems like supercoiling and tangling that arise during replication and transcription. patsnap.com Amsacrine traps the enzyme after it has cleaved the DNA and before it can re-ligate the broken strands. patsnap.com This results in the accumulation of stable, covalent protein-DNA complexes, which are processed by the cell into permanent DNA double-strand breaks, ultimately triggering apoptotic cell death. patsnap.comnih.gov
A variety of biochemical and enzymatic assays have been employed to elucidate and quantify this mechanism:
DNA Cleavage Assays: In vitro assays using purified human topoisomerase II (both alpha and beta isoforms) and supercoiled plasmid DNA (such as pBR322) are fundamental in demonstrating amsacrine's effect. nih.gov These assays reveal that amsacrine enhances the amount of cleaved DNA in a concentration-dependent manner. Research has shown that amsacrine can increase the levels of topoisomerase II-mediated DNA cleavage by approximately eight-fold. researchgate.net This effect is primarily attributed to a decrease in the rate of DNA re-ligation by the enzyme. nih.govresearchgate.net
Alkaline Elution: This technique is used to measure DNA strand breaks and DNA-protein crosslinks (DPCs) in cells treated with amsacrine. The principle is that DNA from treated cells is passed through a filter at an alkaline pH; the rate of elution is related to the number of strand breaks. The presence of topoisomerase II covalently bound to the DNA, a hallmark of amsacrine's action, results in the retention of DNA on the filter, quantifying the formation of DPCs.
Western Blotting for Non-DNA-Bound Topoisomerase II: This method provides an inverse measure of the drug's effect. Cells are treated with amsacrine and then lysed. The amount of topoisomerase II that is extractable and not covalently bound to DNA is then quantified by Western blotting. A decrease in extractable topoisomerase II indicates the formation of stabilized covalent complexes with DNA. nih.gov
The table below summarizes findings from studies on amsacrine's interaction with topoisomerase II, highlighting the effect of different structural components of the molecule.
Investigation of Other Potential Molecular Targets and Signaling Pathways
While topoisomerase II is the primary target of amsacrine, its molecular interactions extend to other cellular components and pathways.
Role of the Sulfanilamide (B372717) Moiety in Enzyme Inhibition (e.g., Dihydropteroate (B1496061) Synthetase, where applicable)
The structure of amsacrine can be deconstructed into two key components: the planar, DNA-intercalating acridine ring system and the anilino side chain, which contains the sulfanilamide moiety (specifically, a methanesulfonamide (B31651) group attached to an aniline (B41778) derivative). nih.gov Early research focused on the DNA intercalation by the acridine rings as the main mechanism of action. wikipedia.org However, comparative studies with different amsacrine analogs have revealed that intercalation alone is insufficient for its potent activity. wikipedia.org
The sulfanilamide-containing side chain, or "head group," plays a critical role in the specific interaction with topoisomerase II. nih.govnih.gov This part of the molecule is believed to interact directly with the enzyme, contributing to the stability of the ternary drug-enzyme-DNA complex. nih.govacs.org The importance of this moiety is underscored by the dramatic loss of activity observed when the substituents on the anilino ring are altered. For instance, moving the methoxy group from the meta- (3') position (amsacrine) to the ortho- (2') position (o-AMSA) abrogates its ability to poison topoisomerase II, even though o-AMSA is a stronger DNA intercalator. nih.gov This indicates that the specific conformation and interactions of the side chain with the enzyme are paramount for its biological effect. Studies have demonstrated that the non-intercalating head group alone can enhance enzyme-mediated DNA cleavage, albeit with a significantly lower affinity, suggesting that the acridine moiety's primary role is to anchor the molecule to the DNA, thereby increasing the local concentration of the side chain for its interaction with topoisomerase II. nih.govacs.org
Regarding other potential enzyme targets, while the sulfanilamide structure is famously associated with the inhibition of dihydropteroate synthetase in bacteria (the mechanism of sulfa drugs), there is no substantial evidence in the reviewed literature to suggest that amsacrine or its sulfanilamide moiety significantly inhibits this enzyme. Amsacrine's primary and clinically relevant mechanism of enzyme inhibition is focused on topoisomerase II.
Modulation of p53 Protein Pathways and Cell Cycle Regulatory Proteins in Cellular Models
The DNA damage induced by amsacrine triggers cellular stress responses, including the activation of key signaling pathways that control cell fate.
p53 Protein Pathway: The tumor suppressor protein p53 is a critical sensor of cellular stress, including DNA damage. nih.gov Upon activation, p53 can orchestrate cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis. nih.gov Some reports indicate that amsacrine induces the transcription of the p53 protein and prevents its degradation, leading to an accumulation of p53 and subsequent p53-dependent apoptosis. taylorandfrancis.com However, the activation of p53 by acridine derivatives can be complex and potentially cell-type specific. For example, a study on the related compound 9-aminoacridine (B1665356) (9AA) found it to be a potent activator of p53, whereas amsacrine was not effective in the same renal cell carcinoma model. pnas.org This suggests that while the DNA damage caused by amsacrine is a potent trigger for p53-mediated responses, the direct modulation of the pathway may vary in different cellular contexts.
Cell Cycle Regulation: Amsacrine's cytotoxicity is most pronounced in rapidly proliferating cells. drugbank.comnih.gov The levels of topoisomerase II are highest during the S and G2/M phases of the cell cycle, making cells in these phases particularly vulnerable. drugbank.com Numerous studies have shown that a major cytokinetic effect of amsacrine is the arrest of cells in the G2 phase of the cell cycle. nih.gov This G2 block is a logical consequence of the DNA double-strand breaks induced by the drug, which activate the G2/M checkpoint to prevent cells with damaged DNA from entering mitosis. While the specific cyclins and cyclin-dependent kinases (CDKs) that are directly modulated by amsacrine to enforce this G2 arrest are not fully detailed in the available literature, the arrest is a well-documented outcome of the DNA damage response initiated by the drug's primary mechanism of action.
The table below details the cellular effects of amsacrine on these regulatory pathways.
Cellular and Subcellular Research Investigations of Amsacrine S Biological Impact
Analysis of Amsacrine's Effects on Cell Cycle Progression in Various In Vitro Cell Lines
Amsacrine's cytotoxicity is most pronounced during the S phase of the cell cycle. nih.gov However, its impact on cell cycle progression often manifests as an arrest in the G2/M phase. This has been observed across a variety of in vitro cancer cell lines. The inhibition of topoisomerase II by Amsacrine (B1665488) leads to DNA damage, which in turn activates cell cycle checkpoints, preventing cells from proceeding into mitosis with compromised genetic material. nih.govnih.gov
Flow cytometry analysis has been a crucial tool in determining the specific phase of cell cycle arrest induced by Amsacrine. Studies have shown a significant accumulation of cells in the G2/M phase following treatment with the compound. For instance, in human colon adenocarcinoma HT-29 cells, sublethal and lethal doses of an Amsacrine analogue, imidacrine, which also blocks the cell cycle at the G2 phase, were studied. The results indicated that after the G2 arrest, the tumor cells proceeded to mitosis but failed to undergo cytokinesis, leading to cell death. researchgate.net Similarly, other cytotoxic agents that induce G2/M arrest have been shown to cause a pronounced increase in the G2/M population in leukemia cell lines such as HL-60 and U937. nih.gov
| Cell Line | Cancer Type | Observed Effect |
|---|---|---|
| Human Colon Adenocarcinoma HT-29 | Colon Cancer | G2 phase arrest |
| Human Promyelocytic Leukemia HL-60 | Leukemia | Increased G2/M population |
| Human Histiocytic Lymphoma U937 | Leukemia | Increased G2/M population |
Induction of Cellular Differentiation in Myeloid and Leukemic Cell Lines
The therapeutic efficacy of Amsacrine in acute myeloid leukemia (AML) is not solely attributed to its cytotoxic effects but also to its potential to induce cellular differentiation. nih.gov Myeloid and leukemic cell lines, such as HL-60 (a human promyelocytic leukemia cell line) and U937 (a human monoblast-like cell line), are widely used models to study the process of myeloid differentiation. nih.govnih.govwikipedia.org
The induction of differentiation in these cell lines is characterized by a series of morphological and functional changes, where the immature blast cells mature into functional, non-proliferating cells like monocytes and macrophages. nih.gov Several markers are used to assess this differentiation process, including the expression of cell surface antigens like CD11b and CD14, and functional assays such as the nitroblue tetrazolium (NBT) reduction test, which measures the respiratory burst activity characteristic of mature phagocytes. nih.govnih.gov While many agents are known to induce differentiation in these cell lines, the ability of Amsacrine to promote this process is of significant clinical relevance. nih.govwikipedia.org For example, the differentiation of U937 cells into monocyte-macrophage-like cells is marked by growth inhibition, morphological changes, and increases in NBT and nonspecific esterase activities. nih.gov Similarly, in HL-60 cells, differentiation into mature granulocytes is associated with high expression of CD11b and CD14. nih.gov
| Cell Line | Lineage | Differentiation Markers |
|---|---|---|
| HL-60 | Promyelocytic Leukemia | Increased expression of CD11b and CD14 |
| U-937 | Monoblastic Leukemia | Morphological changes, increased NBT reduction, increased nonspecific esterase activity |
Intracellular Distribution and Subcellular Localization Studies in Model Systems
The efficacy of Amsacrine is intrinsically linked to its ability to reach its intracellular targets, primarily DNA and topoisomerase II, which are located within the nucleus. Studies have shown that Amsacrine is rapidly taken up by nucleated blood cells. who.int The concentration of Amsacrine within these cells can be significantly higher than in the surrounding plasma, indicating an active transport or accumulation mechanism. who.int
Once inside the cell, Amsacrine predominantly localizes to the nucleus and, more specifically, the nucleolus. nih.gov This localization is consistent with its mechanism of action, which involves intercalation into DNA and interaction with topoisomerase II, an enzyme abundant in the nucleus. nih.gov The accumulation of Amsacrine in the nucleolus is of particular interest as this is the site of ribosomal RNA (rRNA) synthesis, a critical process for protein production and cell growth. nih.govnih.gov Electron microscopy studies on cultured Chinese hamster (V79-171b) and rat kangaroo kidney epithelial (PtK2) cells have revealed that chronic exposure to low concentrations of Amsacrine leads to significant structural changes in the nucleus and nucleolus, including nuclear enlargement, lobulation of the nucleus, and nucleolar segregation. nih.gov Interestingly, in cultured epithelial cells derived from adult rat liver hepatocytes (ARL6T), Amsacrine has also been observed to induce the formation of cytoplasmic rods. who.int
Influence on Global Cellular Processes (e.g., Protein Synthesis, Cellular Mass)
By targeting fundamental processes such as DNA replication and transcription, Amsacrine exerts a profound influence on global cellular functions, including protein synthesis and cellular mass. nih.gov The intercalation of Amsacrine into the DNA double helix physically obstructs the action of RNA polymerase, thereby inhibiting the transcription of genes necessary for cellular function and survival. nih.gov
Furthermore, Amsacrine's localization to the nucleolus and its ability to cause nucleolar segregation suggest a direct impact on ribosome biogenesis. nih.gov Research has indicated that acridine (B1665455) derivatives, including Amsacrine, can interfere with both the synthesis and processing of ribosomal RNA (rRNA). nih.gov Since ribosomes are the cellular machinery for protein synthesis, the disruption of their production would lead to a global decrease in protein synthesis. This inhibition of macromolecular synthesis contributes significantly to the cytostatic and cytotoxic effects of the drug. nih.gov Paradoxically, while high concentrations of Amsacrine lead to cell death, chronic exposure to low concentrations has been shown to cause an increase in both cell and nuclear size in certain cell lines. nih.gov This enlargement could be a result of the G2/M cell cycle arrest, where cells continue to grow in size without dividing.
Structure Activity Relationship Sar Studies and Analogue Development for Mechanistic Understanding
Correlation of Amsacrine's Structural Modifications with Topoisomerase II Inhibitory Potency and DNA Binding Affinity
The biological activity of amsacrine (B1665488) is highly sensitive to its chemical structure. Modifications to both the acridine (B1665455) ring and the anilino side chain can significantly alter its ability to bind to DNA and inhibit topoisomerase II. researchgate.netnih.gov
The acridine moiety is primarily responsible for the drug's ability to intercalate into DNA, a crucial first step in its mechanism. researchgate.net However, DNA intercalation alone is not sufficient for its potent topoisomerase II poisoning activity. nih.govacs.org For instance, replacing the acridine core with a 2-oxo-2H-pyrano[2,3-b]quinoline system results in a drastic reduction in both anticancer activity and the ability to intercalate into DNA. researchgate.net This highlights the critical role of the planar acridine structure in the initial DNA interaction. researchgate.net Furthermore, adding a methyl group at the 4-position of the acridine ring (4-methyl-m-AMSA) doubles the DNA binding affinity and correspondingly increases its potency as a topoisomerase IIα poison by about two-fold, suggesting a direct link between intercalation strength and the affinity for the ternary topoisomerase II-DNA complex. researchgate.net
The anilino side chain, particularly the substituents on this ring, plays a pivotal role in the interaction with topoisomerase II. nih.gov The substituent at the 1'-position of the anilino ring is considered a critical determinant for both topoisomerase II inhibition and cytotoxicity. nih.gov Derivatives bearing SO2-containing moieties at this position, such as 1'-NHSO2Me and 1'-SO2NH2 groups, are among the most potent inhibitors of topoisomerase II-mediated DNA religation. nih.gov
The position of substituents on the anilino ring also has a profound impact. The parent compound, amsacrine (m-AMSA), has a methoxy (B1213986) group at the 3'-position. This 3'-methoxy group is thought to positively influence the drug's function by restricting the rotation of the anilino headgroup into a favorable orientation for binding. researchgate.netacs.org Shifting this group to the 2'-position to create the ortho-isomer (o-AMSA) abrogates its function. acs.org While o-AMSA is a stronger DNA intercalator than m-AMSA, it has very little ability to poison topoisomerase II, likely because the altered position of the methoxy group increases the rotational freedom of the headgroup and impairs critical interactions within the ternary complex. researchgate.netacs.org This demonstrates that much of the specificity and activity of amsacrine as a topoisomerase II poison resides in the anilino headgroup, while the acridine's intercalation serves primarily to increase the drug's affinity for the enzyme-DNA complex. nih.govacs.org
| Analogue | Structural Modification | Effect on DNA Binding/Intercalation | Effect on Topoisomerase II Inhibition | Reference |
|---|---|---|---|---|
| m-AMSA (Amsacrine) | Parent compound (3'-methoxy) | Standard | Potent inhibitor | researchgate.netacs.org |
| o-AMSA | Methoxy group shifted to 2'-position | Stronger than m-AMSA | Activity abrogated | researchgate.netacs.org |
| 4-methyl-m-AMSA | Methyl group at C4 of acridine ring | ~2x higher affinity than m-AMSA | ~2x more potent than m-AMSA | researchgate.net |
| 1'-NHSO2Me / 1'-SO2NH2 derivatives | SO2-containing groups at 1'-position | Not specified | Potent inhibitors of DNA religation | nih.gov |
| 2-oxo-2H-pyrano[2,3-b]quinoline analogue | Acridine moiety replaced | Drastically reduced | Drastically reduced anticancer activity | researchgate.net |
Design Principles for Amsacrine Analogues Exhibiting Altered Biological Profiles in Research Models
The development of amsacrine analogues has been driven by several key objectives, including overcoming drug resistance, broadening the spectrum of activity, and elucidating the mechanism of action. nih.govoup.com The design principles for these analogues often involve strategic modifications to either enhance favorable interactions or to circumvent resistance mechanisms.
One major area of research has been the design of analogues to combat multidrug resistance (MDR). nih.gov Resistance to amsacrine can arise from alterations in topoisomerase II or through the expression of efflux pumps like P-glycoprotein. nih.gov Studies using amsacrine-resistant human leukemia cell lines (e.g., HL-60/AMSA) have shown that some anilino analogues, such as those with 1'-methylcarbamate or 1'-benzenesulfonamide substitutions, are as active or more active than amsacrine against sensitive cell lines. nih.govaacrjournals.org However, these particular analogues could not overcome resistance in cells with an amsacrine-resistant form of topoisomerase II, suggesting the anilino side chain's interaction with the enzyme is critical and that resistance-conferring mutations can disrupt this interaction. nih.govaacrjournals.org In contrast, some analogues with substituents at the 3-position of the acridine ring showed higher resistance in cell lines expressing P-glycoprotein, possibly due to changes in lipophilicity. nih.gov
Another design strategy involves altering the fundamental mechanism of the drug. While amsacrine is primarily a topoisomerase II poison that stabilizes the cleavable complex, some analogues have been designed to be catalytic inhibitors. mdpi.com For example, N-[2-(dimethylamino)-ethyl]-acridine-4-carboxamide (DACA) and its derivative SN 28049 also target topoisomerase II but act primarily as catalytic inhibitors, preventing the segregation of daughter chromatids during cell division rather than inducing widespread DNA damage. mdpi.comdntb.gov.ua This shift in mechanism represents a significant alteration of the biological profile, moving from a DNA-damaging agent to one that induces mitotic arrest. mdpi.com
The analogue CI-921 (asulacrine) was developed with the goal of improving the spectrum of activity against solid tumors, a limitation of amsacrine which is primarily effective against leukemias. nih.govencyclopedia.pub CI-921, a di-substituted analogue, demonstrated a superior spectrum and degree of activity against a range of murine tumor models, including lung, colon, and mammary carcinomas, when compared to amsacrine. nih.gov This success highlights a design principle where modifications are aimed at improving efficacy across different cancer types.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Amsacrine Series and Related Sulfonamides
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. researchgate.net For the amsacrine series and related sulfonamides, QSAR studies have provided valuable insights into the physicochemical properties that govern their anticancer effects.
Early QSAR analyses of 9-anilinoacridines suggested that the drug's activity is influenced by a combination of electronic, hydrophobic, and steric effects of its substituents. researchgate.net The electronic effects of substituents were found to affect the drug's binding site, while hydrophobicity influenced the drug's ability to reach the active site. researchgate.net
More advanced three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to build predictive models for topoisomerase inhibitors. vensel.orgresearchgate.net These models generate 3D contour maps that visualize the regions around a molecule where certain properties are predicted to enhance or diminish activity. For instance, these models can highlight areas where bulky groups are favored (steric fields) or where positive or negative charges are beneficial (electrostatic fields). researchgate.netmdpi.com
For sulfonamide-based inhibitors in general, 3D-QSAR has proven effective. In one study on sulfa drugs inhibiting a different enzyme, conventional regression analysis failed to provide an acceptable QSAR, but a 3D-QSAR model yielded excellent results with high predictive power (cross-validated r² value of 0.699). nih.gov Such models create a pharmacophore that can be used to predict the binding of new drug candidates. nih.gov
For topoisomerase inhibitors, QSAR models have been developed for various chemical series. nih.gov These studies help to understand the structural requirements for activity, such as the need for specific ring structures or hydrophobic groups at certain positions. nih.gov By generating statistically robust models, researchers can virtually screen new designs and prioritize the synthesis of compounds with the highest predicted potency, accelerating the drug discovery process. nih.govnih.gov The application of these computational techniques to the amsacrine series allows for a more rational design of new analogues with potentially improved efficacy and specificity.
Molecular and Cellular Mechanisms of Amsacrine Resistance in Research Models
Identification and Characterization of Topoisomerase II Mutations Conferring Resistance to Amsacrine (B1665488)
Resistance to Sulfanilanilide, 4'-(9-acridinylamino)-, commonly known as amsacrine, is significantly attributed to alterations in its primary cellular target, DNA topoisomerase II. Research employing various models, including yeast and human cancer cell lines, has successfully identified and characterized specific mutations within the TOP2 gene that reduce the enzyme's sensitivity to the drug. These mutations provide a clear molecular basis for the observed resistance, confirming that DNA topoisomerase II is a critical target of amsacrine. researchgate.net
In studies utilizing yeast (Saccharomyces cerevisiae) as a model organism, site-directed mutagenesis of the TOP2 gene has been instrumental in pinpointing mutations that confer amsacrine resistance. researchgate.net These investigations have revealed several classes of mutations. One significant class involves alterations within a highly conserved sequence, PLRGK-MLN, located at positions 474-481 of the yeast DNA topoisomerase II. researchgate.net Another identified mutation involves a single amino acid substitution, changing Alanine at position 642 to either Threonine or Glycine. researchgate.net Furthermore, deletions within the carboxy-terminal domain of the enzyme have also been shown to result in amsacrine resistance. researchgate.net Mechanistic studies on these mutant enzymes have indicated that resistance can arise from various functional alterations, including a reduction in the enzyme's intrinsic catalytic activity. nih.gov
Parallel investigations in human cancer cell lines have corroborated the clinical relevance of topoisomerase II mutations in amsacrine resistance. In the human leukemia cell line HL-60/AMSA, which exhibits 50- to 100-fold greater resistance to amsacrine than its parent HL-60 line, a specific point mutation in the topoisomerase II gene was identified. nih.govnih.gov This mutation results in an Arginine to Lysine substitution at amino acid position 486, a region of the gene that is highly conserved across species. nih.gov Computational analyses have further explored the impact of such mutations, including R487K (corresponding to R486K) and E571K, demonstrating that these changes can significantly impair the binding energy of amsacrine to the enzyme-DNA complex. usuhs.edu The weakening of the interaction between the drug and the topoisomerase II protein is a primary contributor to the resistance phenotype. usuhs.edu
The causality between these identified mutations and amsacrine resistance has been firmly established, underscoring the central role of target modification in the development of drug resistance. researchgate.net
| Research Model | Gene/Protein | Mutation Type | Specific Alteration | Effect on Amsacrine Interaction |
| Saccharomyces cerevisiae | TOP2 / DNA Topoisomerase II | Point Mutation | Changes in PLRGK-MLN motif (positions 474-481) | Confers amsacrine resistance |
| Saccharomyces cerevisiae | TOP2 / DNA Topoisomerase II | Point Mutation | Ala642 to Threonine or Glycine | Confers amsacrine resistance |
| Saccharomyces cerevisiae | TOP2 / DNA Topoisomerase II | Deletion | Deletions in the carboxy-terminal domain | Confers amsacrine resistance |
| Human Leukemia (HL-60/AMSA) | TOP2A / DNA Topoisomerase IIα | Point Mutation | Arginine to Lysine at position 486 (R486K) | Results in a drug-resistant form of the enzyme |
| Human Topoisomerase IIα (in silico) | TOP2A / DNA Topoisomerase IIα | Point Mutation | R487K and E571K | Impairs amsacrine binding energy |
Exploration of Cellular Adaptive Responses and Efflux Mechanisms to Amsacrine Exposure in In Vitro Systems
Beyond direct modifications of the drug target, cancer cells can develop resistance to amsacrine through broader adaptive responses, most notably the increased expression and activity of drug efflux pumps. nih.gov These pumps are transmembrane proteins that actively transport a wide range of xenobiotics, including chemotherapeutic agents, out of the cell, thereby reducing the intracellular drug concentration to sub-lethal levels. sigmaaldrich.cnnih.gov This mechanism is a hallmark of multidrug resistance (MDR). mdpi.com
The most extensively studied efflux pump implicated in resistance to various anticancer drugs is P-glycoprotein (P-gp), encoded by the ABCB1 gene. nih.gov P-gp is a member of the ATP-binding cassette (ABC) transporter superfamily. nih.govsigmaaldrich.cn Research on human leukemia cell lines has demonstrated that overexpression of P-gp can confer resistance to amsacrine. nih.gov For instance, the CEM/VLB100 cell line, which expresses high levels of P-gp, exhibits a distinct pattern of resistance to amsacrine and its analogs. nih.gov This indicates that amsacrine is a substrate for P-gp, and its cellular efficacy can be significantly diminished by active efflux.
The development of resistance through such mechanisms involves complex cellular signaling pathways that regulate the expression of ABC transporter genes. nih.gov Exposure to a cytotoxic agent like amsacrine can trigger stress responses within the cell, leading to the upregulation of protective mechanisms, including these efflux pumps. researchgate.net The consequence is a reduced accumulation of the drug at its intracellular target, topoisomerase II, rendering the therapeutic agent ineffective even when the target enzyme itself is not mutated. nih.gov
The study of such adaptive responses is crucial, as they can lead to cross-resistance to a wide array of structurally and functionally unrelated drugs, complicating further chemotherapeutic interventions. nih.gov
| Cellular Response | Key Protein/Gene Family | Mechanism | Effect on Amsacrine | Research Model |
| Active Drug Efflux | P-glycoprotein (ABCB1) | ATP-dependent transport of amsacrine out of the cell. | Reduced intracellular drug concentration, leading to resistance. | Human Leukemia Cell Lines (e.g., CEM/VLB100) |
| Multidrug Resistance (MDR) | ATP-Binding Cassette (ABC) Transporters | Overexpression of efflux pumps that transport a broad range of substrates. | Decreased cellular sensitivity to amsacrine and other chemotherapeutic agents. | Various in vitro cancer models |
Advanced Methodologies and Future Research Perspectives in Amsacrine Studies
Application of Advanced Spectroscopic and Biophysical Techniques for DNA-Compound Interaction Analysis
The interaction between Amsacrine (B1665488) and its primary cellular target, DNA, is a critical determinant of its biological activity. Amsacrine functions as a DNA intercalator and a topoisomerase II poison, stabilizing the covalent complex between the enzyme and DNA, which leads to double-strand breaks. nih.govnih.gov Understanding the nuances of this interaction at a molecular level is crucial, and researchers have employed a variety of advanced spectroscopic and biophysical techniques to elucidate these details.
Techniques such as UV-visible spectroscopy, circular dichroism (CD), and Raman spectroscopy have been instrumental in characterizing the binding mode of Amsacrine to DNA. Studies using these methods have demonstrated that Amsacrine interacts with DNA primarily through intercalation, where the planar acridine (B1665455) ring inserts itself between the base pairs of the DNA double helix.
UV-Visible Spectroscopy: This technique is used to monitor the changes in the electronic absorption spectrum of Amsacrine upon binding to DNA. The binding typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a shift to a longer wavelength), which are characteristic features of intercalation. These studies have helped determine the binding constant (K) of the Amsacrine-DNA complex, which was found to be approximately 1.2 ± 0.1 × 10(4) M(-1), indicating a moderate binding affinity.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of molecules and is particularly useful for studying the conformational changes in DNA upon ligand binding. The interaction of Amsacrine with DNA induces significant changes in the CD spectrum of DNA, providing further evidence for the intercalative binding mode and its effect on DNA structure.
Raman Spectroscopy: This technique provides detailed vibrational information about the molecules. Raman spectroscopic studies have suggested that Amsacrine shows a preference for intercalating between AT base pairs within the DNA sequence. Furthermore, evidence for minor groove binding has also been observed, highlighting the complexity of the interaction.
These spectroscopic methods, which are challenging to apply with techniques like X-ray crystallography or NMR due to the reversible nature of the binding, have been pivotal in building a model of how Amsacrine anchors itself into the DNA groove. jscimedcentral.com
| Technique | Parameter Measured | Key Finding for Amsacrine |
|---|---|---|
| UV-Visible Spectroscopy | Changes in absorption spectrum (Hypochromism, Bathochromic shift) | Confirms intercalation; Binding constant (K) ≈ 1.2 x 104 M-1 |
| Circular Dichroism (CD) | Changes in DNA conformation | Indicates structural changes in DNA upon binding, consistent with intercalation |
| Raman Spectroscopy | Vibrational modes of DNA and Amsacrine | Suggests binding preference for AT base pairs and evidence of minor groove interaction |
Utilization of High-Throughput Screening Methodologies for Derivative Characterization and Target Identification
The development of new anticancer agents often involves the synthesis and evaluation of a large number of derivatives of a lead compound. High-throughput screening (HTS) provides the necessary tools to rapidly assess these extensive chemical libraries for desired biological activity. youtube.comembopress.org In the context of Amsacrine, HTS is crucial for characterizing the properties of its numerous analogues and for identifying derivatives with improved efficacy or novel mechanisms of action.
The primary target of Amsacrine is topoisomerase II. Consequently, HTS assays for Amsacrine derivatives are often designed to measure the inhibition of this enzyme. inspiralis.cominspiralis.com Several HTS-compatible assays for topoisomerase activity have been developed that are significant improvements over traditional, low-throughput gel-based methods. nih.gov
DNA Triplex Formation Assays: These assays are based on the principle that negatively supercoiled DNA forms intermolecular triplex structures more efficiently than relaxed DNA. The activity of topoisomerase II, which relaxes supercoiled DNA, can thus be measured in a microtiter plate format, making the assay suitable for HTS. nih.gov
Fluorescence Anisotropy-Based Assays: This method measures the rotational diffusion of a fluorophore-labeled DNA oligonucleotide. When topoisomerase II binds to the DNA, the resulting complex tumbles more slowly, leading to a higher fluorescence anisotropy. Inhibitors that stabilize this complex can be identified by their effect on this signal. plos.orgresearchgate.net
These HTS methodologies can be applied to screen libraries of 9-anilinoacridine (B1211779) compounds, the structural class to which Amsacrine belongs. jscimedcentral.com Such screens can identify derivatives with enhanced ability to poison topoisomerase II. Furthermore, HTS can be used for target identification. For instance, a chemical screen using a synthetic lethal approach identified that Amsacrine and its analogues likely inhibit a target within the wall teichoic acid (WTA) synthetic lethal network in Staphylococcus aureus, showcasing the power of HTS in uncovering new biological targets beyond the canonical one. nih.gov
Integration of Computational Chemistry Approaches for Mechanistic Insights and Predictive Modeling
Computational chemistry has become an indispensable tool in modern drug discovery, providing deep mechanistic insights that are often inaccessible through experimental methods alone. jscimedcentral.com For Amsacrine, molecular docking and molecular dynamics (MD) simulations have been extensively used to explore its interaction with the DNA-topoisomerase II ternary complex, predict the binding modes of its derivatives, and understand the molecular basis of drug resistance. plos.orgnih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies of Amsacrine and its analogues into the DNA-topoisomerase II complex have been used to shed new light on the DNA-binding mode. nih.gov These studies have confirmed that the acridine moiety intercalates into the DNA, while the anilino side chain settles in the minor groove, making crucial contacts with both the DNA and the enzyme. scilit.com In silico docking studies have also been used to screen virtual libraries of novel 9-anilinoacridine derivatives to predict their binding affinity and potential activity as topoisomerase II inhibitors. jscimedcentral.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and energetic landscape of the drug-target interaction over time. nih.gov All-atom MD simulations have been performed on the ternary complex of Amsacrine, DNA, and human topoisomerase II alpha (hTop2α). plos.org These simulations have been particularly valuable in analyzing the mechanisms of drug resistance caused by mutations in the enzyme. For example, simulations have shown that mutations like R487K and E571K in hTop2α lead to a significant impairment of Amsacrine's binding energy, which correlates well with experimentally observed drug resistance. plos.org
These computational approaches provide a powerful platform for predictive modeling, guiding the rational design of new Amsacrine derivatives with potentially improved activity or the ability to overcome existing resistance mechanisms. plos.org
| Methodology | Objective | Key Insights Gained |
|---|---|---|
| Molecular Docking | Predict binding modes of Amsacrine and derivatives | Confirmed intercalation of acridine ring and minor groove binding of anilino side chain. nih.gov Used to screen virtual libraries for potential inhibitors. jscimedcentral.com |
| Molecular Dynamics (MD) Simulations | Analyze dynamic behavior and energetics of the ternary complex | Elucidated the molecular basis of drug resistance from enzyme mutations (e.g., R487K, E571K). plos.org Provided detailed energetic and structural analysis of the binding interaction. plos.org |
Development of Novel Fluorescent or Affinity Probes Based on the Amsacrine Scaffold for Biological Research
The development of chemical probes is essential for studying the complex biological processes within cells. Fluorescent and affinity probes based on small-molecule inhibitors are powerful tools for visualizing drug distribution, target engagement, and for identifying new binding partners. The Amsacrine scaffold, with its well-defined DNA-intercalating and topoisomerase-binding properties, presents an attractive platform for the design of such probes.
Fluorescent Probes: A fluorescent probe could be developed by chemically linking a fluorophore to a position on the Amsacrine molecule that does not disrupt its binding to the DNA-topoisomerase complex. Such a probe could be used in fluorescence microscopy to visualize the subcellular localization of the compound, potentially confirming its accumulation in the nucleus where its targets reside. Furthermore, advanced techniques like Förster Resonance Energy Transfer (FRET) could be employed to study the dynamics of target engagement in living cells. While specific fluorescent probes based directly on the Amsacrine scaffold are not widely reported, the principles of their design are well-established. embopress.org Research on Amsacrine derivatives has utilized fluorescently tagged proteins to monitor the drug's downstream effects. For example, the influence of Amsacrine derivatives on DNA replication and the cell cycle in M. smegmatis was observed using a DnaN-EGFP fusion protein, demonstrating the utility of fluorescence in studying the compound's biological consequences.
Affinity Probes: An affinity probe is typically created by attaching a reactive group or a tag (like biotin) to the drug molecule. These probes can be used in "pull-down" experiments to isolate the drug's binding partners from cell lysates. An Amsacrine-based affinity probe could be used to confirm its interaction with topoisomerase II and potentially identify other cellular proteins that may interact with the drug, leading to a more comprehensive understanding of its mechanism of action and off-target effects. The design of such probes requires careful consideration of the linker and tag to ensure that the probe retains its affinity for the target.
The creation of these specialized chemical tools based on the Amsacrine structure represents a promising future direction for research, enabling a deeper and more dynamic understanding of its cellular pharmacology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
